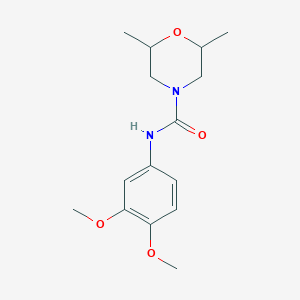

N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 3,4-Dimethoxyphenethylamine , a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

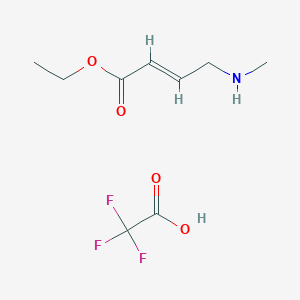

While specific synthesis methods for this compound are not available, similar compounds such as 3,4-Dimethoxyphenethylamine have been synthesized in multi-step sequences starting from vanillin . Another compound, N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, was synthesized from homoveratrylamine and 2-benzamidobutanoic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .Scientific Research Applications

Synthesis and Derivative Formation

N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide is a compound that serves as a precursor in the synthesis of various derivatives for scientific research. One study involved the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclo-pentanetetrahydroisoquinolines, employing 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine in the synthesis process. These derivatives are used in preparing compounds with specific substituents, indicating the compound's versatility in chemical synthesis and potential applications in material science and pharmacological research (Aghekyan et al., 2009).

Electrochromic Materials

Another application is in the development of novel anodic electrochromic aromatic polyamides with multi-stage oxidative coloring based on derivatives like N,N,N',N'-tetraphenyl-p-phenylenediamine. These compounds, featuring 4,4'-dimethoxy-substituted triphenylamine units, demonstrate the compound's potential use in creating advanced electrochromic materials. Such materials have applications in smart windows, displays, and other devices requiring color change abilities (Chang & Liou, 2008).

Crystal Structure Analysis

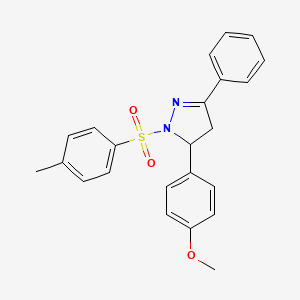

The compound also finds applications in structural chemistry, where derivatives like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been synthesized and analyzed for their crystal structures. Such studies contribute to the understanding of molecular interactions and can inform the design of new materials and drugs (Prabhuswamy et al., 2016).

DNA Interaction Studies

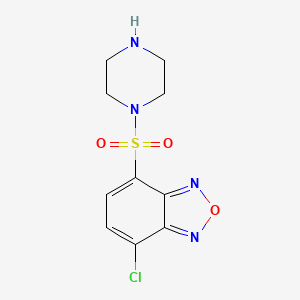

Research into DNA interactions and potential anticancer properties has also been conducted using derivatives of this compound. Studies on bisintercalating threading diacridines, which include carboxamide side chains derived from compounds like this compound, explore their ability to bind to DNA. These interactions are crucial for understanding the compounds' biological activities and potential therapeutic applications (Wakelin et al., 2003).

Rigid-Rod Polymer Research

The compound is also involved in the synthesis of rigid-rod polyamides and polyimides, contributing to materials science, especially in the development of high-performance polymers with excellent thermal stability. These polymers find applications in various high-tech fields, including aerospace, electronics, and automotive industries (Spiliopoulos et al., 1998).

Safety and Hazards

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-10-8-17(9-11(2)21-10)15(18)16-12-5-6-13(19-3)14(7-12)20-4/h5-7,10-11H,8-9H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSMSFWBGVCOGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)NC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2685207.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide](/img/structure/B2685212.png)

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid](/img/structure/B2685213.png)

![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)

![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)

![4-(quinolin-8-yloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2685224.png)

![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)